molecular formula C11H12F2O3 B2673518 3-(Difluoromethyl)-4-propoxybenzoic acid CAS No. 2248374-47-0

3-(Difluoromethyl)-4-propoxybenzoic acid

Cat. No.: B2673518
CAS No.: 2248374-47-0
M. Wt: 230.211
InChI Key: DJSVDMSUCVNCBK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-propoxybenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethyl (-CF₂H) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) substituent at the 4-position of the aromatic ring. Fluorinated aromatic compounds are prized for their enhanced metabolic stability, bioavailability, and target-binding affinity due to fluorine’s electronegativity and small atomic radius . The propoxy group may influence solubility and pharmacokinetics, as seen in related compounds like 4-propoxybenzoic acid .

Properties

IUPAC Name

3-(difluoromethyl)-4-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-2-5-16-9-4-3-7(11(14)15)6-8(9)10(12)13/h3-4,6,10H,2,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSVDMSUCVNCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-4-propoxybenzoic acid typically involves the introduction of the difluoromethyl group and the propoxy group onto a benzoic acid derivative. One common method involves the following steps:

    Starting Material: Begin with 4-hydroxybenzoic acid.

    Propoxylation: React 4-hydroxybenzoic acid with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzoic acid.

    Difluoromethylation: Introduce the difluoromethyl group using a difluoromethylating agent such as difluoromethyl phenyl sulfone in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-propoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl and propoxy groups can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Difluoromethyl)-4-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-propoxybenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The propoxy group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

4-Propoxybenzoic Acid

  • Structure : Lacks the difluoromethyl group but shares the 4-propoxy substitution.
  • Antimicrobial activity: 18 ± 0.23 mm zone of inhibition against Vibrio cholerae at 200 μg/mL .
  • Key Difference : The absence of fluorine reduces metabolic stability compared to fluorinated analogs.

3-(Difluoromethyl)-4-fluorobenzoic Acid

  • Structure : Replaces the 4-propoxy group with fluorine.
  • Used in pharmaceutical research for optimizing lead compounds .
  • Key Difference : The smaller fluorine atom may reduce steric hindrance compared to the bulkier propoxy group.

BA-4181 (4-Aryl-benzoic Acid with Trifluoromethyl Group)

  • Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position (CAS: [96460-02-5]) .
  • Applications : Likely explored for agrochemical or pharmaceutical use due to CF₃’s strong electron-withdrawing effects.
  • Key Difference : The -CF₃ group offers greater lipophilicity than -CF₂H, which may affect membrane permeability.

Pyrazole Carboxylic Acid Derivatives

  • Example : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) .
  • Synthesis : Prepared via Claisen condensation and cyclization, highlighting methods applicable to fluorinated benzoic acids .
  • Key Difference : Pyrazole rings confer distinct conformational rigidity compared to benzoic acid scaffolds.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Biological Activity Reference
3-(Difluoromethyl)-4-propoxybenzoic acid C₁₁H₁₂F₂O₃ 3-CF₂H, 4-OCH₂CH₂CH₃ Data not available in evidence -
4-Propoxybenzoic acid C₁₀H₁₂O₃ 4-OCH₂CH₂CH₃ α-Amylase IC₅₀ = 50 μg/mL
3-(Difluoromethyl)-4-fluorobenzoic acid C₈H₅F₃O₂ 3-CF₂H, 4-F Medicinal chemistry applications
BA-4181 C₁₄H₉F₃O₃ 4-Aryl with -CF₃ Agrochemical research
DFPA (Pyrazole derivative) C₆H₆F₂N₂O₂ Difluoromethyl pyrazole Intermediate for fungicides

Role of Fluorine and Propoxy Groups

  • Fluorine :
    • Enhances metabolic stability by resisting oxidative degradation .
    • Improves bioavailability by modulating pKa and membrane permeability .
  • Propoxy Group :
    • Increases solubility in lipid-rich environments due to its alkyl chain .
    • May sterically hinder interactions with enzyme active sites, reducing efficacy compared to smaller substituents like fluorine.

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